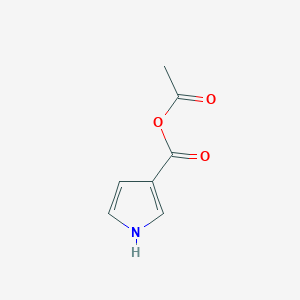

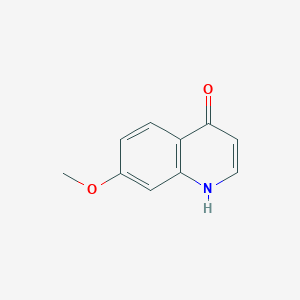

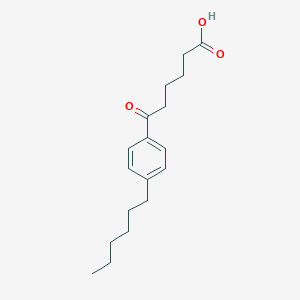

![molecular formula C7H5N3O2 B063782 イミダゾ[1,2-b]ピリダジン-2-カルボン酸 CAS No. 160911-42-2](/img/structure/B63782.png)

イミダゾ[1,2-b]ピリダジン-2-カルボン酸

説明

Imidazo[1,2-b]pyridazine-2-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality Imidazo[1,2-b]pyridazine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-b]pyridazine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

自己免疫疾患の治療

イミダゾ[1,2-b]ピリダジン-2-カルボン酸誘導体は、Th17細胞から分泌される主要な病理学的サイトカインであるIL-17Aを阻害することがわかった . このサイトカインは慢性炎症に重要な役割を果たし、組織損傷の主要な推進力となる . したがって、これらの化合物は、乾癬、関節リウマチ、多発性硬化症などの自己免疫疾患の治療に使用できる .

乾癬の治療

乾癬性疾患の病因におけるIL-23/IL-17軸の重要な役割は、これらのサイトカインを標的とする多くの新しい生物学的治療法をもたらした . イミダゾ[1,2-b]ピリダジン-2-カルボン酸誘導体は、IL-17A阻害剤として、中等度から重度の乾癬患者の皮膚と関節の症状を劇的に改善する可能性がある .

関節リウマチの治療

関節リウマチは、IL-23/IL-17軸が重要な役割を果たす別の自己免疫疾患である . イミダゾ[1,2-b]ピリダジン-2-カルボン酸誘導体は、IL-17Aを阻害することで、この状態の治療に使用できる .

多発性硬化症の治療

多発性硬化症は、中枢神経系に影響を与える慢性疾患である。 IL-23/IL-17軸も、この病気の病因に関与している . したがって、イミダゾ[1,2-b]ピリダジン-2-カルボン酸誘導体は、治療オプションとして使用できる .

炎症の治療

作用機序

Target of Action

Imidazo[1,2-b]pyridazine-2-carboxylic acid primarily targets the Interleukin-17A (IL-17A) . IL-17A is a major pathological cytokine secreted from Th17 cells . It plays a key role in chronic inflammation and is a major driver of tissue damage .

Mode of Action

The compound acts as an inhibitor of IL-17A . It interacts with IL-17A, preventing it from carrying out its normal function, which in turn reduces inflammation and tissue damage .

Biochemical Pathways

The IL-17A pathway is the primary biochemical pathway affected by this compound . IL-17A induces normal immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . By inhibiting IL-17A, the compound disrupts this pathway, potentially alleviating the symptoms of these diseases .

Result of Action

The inhibition of IL-17A by Imidazo[1,2-b]pyridazine-2-carboxylic acid can lead to a reduction in inflammation and tissue damage, potentially improving the symptoms of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis .

Action Environment

The action of Imidazo[1,2-b]pyridazine-2-carboxylic acid can be influenced by various environmental factors.

特性

IUPAC Name |

imidazo[1,2-b]pyridazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-4-10-6(9-5)2-1-3-8-10/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVUCPOYNIOJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442002 | |

| Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160911-42-2 | |

| Record name | Imidazo[1,2-b]pyridazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main structural modification explored in the synthesis of novel compounds based on Imidazo[1,2-b]pyridazine-2-carboxylic acid?

A1: Researchers focused on introducing a thiazolidin moiety into the Imidazo[1,2-b]pyridazine-2-carboxylic acid structure. [] This modification aimed to incorporate three active pharmacophores within a single molecular framework, potentially leading to enhanced biological activity. The synthesis involved using Imidazo[1,2-b]pyridazine-2-carboxylic acid as a starting compound and utilizing various intermediates like Imidazo[1,2-b]pyridazine-2-carbonyl chloride, Imidazo[1,2-b]pyridazine-2-carboxylic acid hydrazide, and Imidazo[1,2-b]pyridazine-2-carboxylic acid benzylidene-hydrazide. []

Q2: What biological activities have been investigated for Imidazo[1,2-b]pyridazine-2-carboxylic acid derivatives?

A2: A series of Imidazo[1,2-b]pyridazine-2-carboxylic acids, esters, and amides were synthesized and evaluated for their anti-inflammatory, analgesic, and ulcerogenic activities. [] The researchers studied the compounds' inhibitory effects on carrageenan-induced edema in rat paws and acetic acid-induced writhes in mice to assess their anti-inflammatory and analgesic properties. [] Additionally, the ulcerogenic potential of these derivatives was examined in the rat gastric mucosa. [] This research aimed to understand the structure-activity relationship within this class of compounds, comparing their pharmacological activities with previously studied Imidazo[1,2-b]pyridazine analogs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

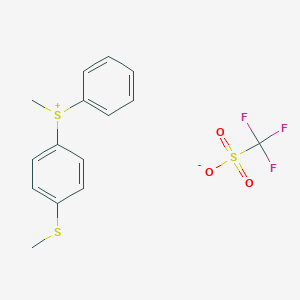

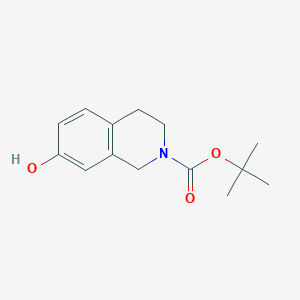

![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)

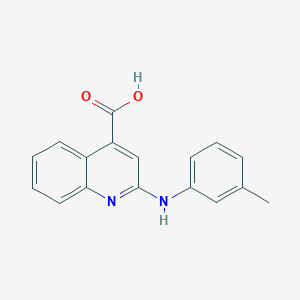

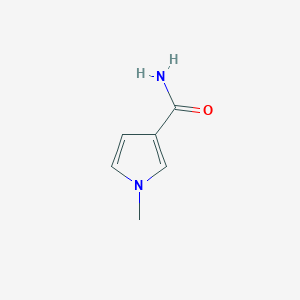

![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)

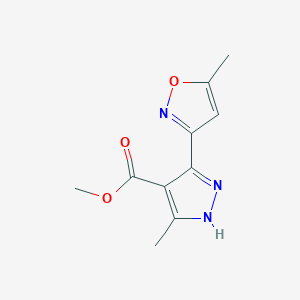

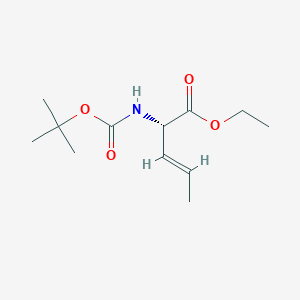

![(1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenyl-1-propanol](/img/structure/B63723.png)